Product packaging for Isomasticadienonic acid(Cat. No.:CAS No. 5956-26-3)

Isomasticadienonic acid

Cat. No.: B3191944
CAS No.: 5956-26-3
M. Wt: 454.7 g/mol
InChI Key: KDCSSVADTHDYGI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomasticadienonic acid (CAS 5956-26-3) is a tirucallane-type tetracyclic triterpenoid and a major bioactive constituent of Chios Mastic Gum, the resin from Pistacia lentiscus var. chia . This compound is a subject of significant research interest due to its potent anti-inflammatory properties and its potential role in modulating energy metabolism. Studies indicate that this compound can suppress the transcriptional activation of NF-κB, a key regulator of inflammation, and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells . Its activity is also linked to the interference with glucocorticoid receptor (GR) signaling and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis . Furthermore, this compound has been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), suggesting potential applications in metabolic disorder research . As a characteristic compound of Chios Mastic Gum, it has also been investigated for its antimicrobial activities, including against Helicobacter pylori . This product is intended for research purposes only, including in vitro assays and as an analytical standard. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O3 B3191944 Isomasticadienonic acid CAS No. 5956-26-3

Properties

CAS No.

5956-26-3

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+

InChI Key

KDCSSVADTHDYGI-KEBDBYFISA-N

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

melting_point

166-167°C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Biogeographical Distribution Research

Distribution within Pistacia Species, with Emphasis on Pistacia lentiscus var. Chia Resin

The presence of isomasticadienonic acid is particularly significant in the genus Pistacia. The most well-documented source is the resinous gum from Pistacia lentiscus var. chia, an evergreen shrub cultivated exclusively on the Greek island of Chios. mdpi.com

This compound, specifically the 24Z-isomasticadienonic acid isomer, is one of the principal and most characteristic triterpenic acids found in Chios Mastic Gum (CMG). mdpi.commdpi.comresearchgate.net This aromatic resin is a complex mixture, but its chemical profile is dominated by triterpenes, which account for approximately 65-70% of the resin's total weight. mdpi.commdpi.com Within this triterpene component, this compound and its isomer masticadienonic acid are considered major constituents. mdpi.comresearchgate.netthieme-connect.comnih.gov Their significant presence contributes to the biological properties attributed to the resin. researchgate.net Studies have confirmed the identification of multiple triterpenoids from CMG, with masticadienonic acid and this compound being consistently highlighted as primary components of the acidic fraction. researchgate.netthieme-connect.comnih.govwjgnet.com The isolation of these compounds, such as the reported procurement of 1.0 gram of 24Z-isomasticadienonic acid from a larger batch of resin, underscores its abundance. nih.gov

Research indicates that the occurrence of this compound is highly specific to the resinous exudate of the Pistacia lentiscus tree. Studies have shown that this characteristic triterpenic acid has not been detected in other parts of the plant, such as the leaves. mdpi.comresearchgate.net This suggests that the biosynthetic pathways leading to the production of this compound are localized within the secretory apparatus of the tree's trunk and branches, from which the resin is collected.

Reports in Other Botanical Genera and Species (e.g., Schinus, Dysoxylum, Galla chinensis)

While most prominently associated with Pistacia, this compound has also been identified in other botanical sources, though reports are more sporadic. mdpi.com The compound has been found in species belonging to the Schinus genus, which, like Pistacia, is part of the Anacardiaceae family. mdpi.comresearchgate.netresearchgate.netgoogle.com For instance, it has been isolated from Schinus molle. researchgate.netneist.res.in

Beyond the Anacardiaceae family, this compound has been reported in the genus Dysoxylum and in Galla chinensis (Chinese galls). mdpi.comresearchgate.netsioc-journal.cnsioc-journal.cn The identification in Galla chinensis marks the first time triterpenoids, including this compound, have been reported from this source. sioc-journal.cnsioc-journal.cn

GenusSpeciesFamilyReference(s)
PistaciaP. lentiscus var. chiaAnacardiaceae mdpi.commdpi.comresearchgate.netnih.gov
SchinusS. molle, S. terebinthifoliusAnacardiaceae mdpi.comresearchgate.netresearchgate.netneist.res.inmmsl.cz
DysoxylumNot specifiedMeliaceae mdpi.comresearchgate.net
GallaG. chinensis (gall)- sioc-journal.cnsioc-journal.cn

Quantitative Distribution within Complex Natural Extracts (e.g., acidic vs. neutral fractions of CMG)

The chemical components of Chios Mastic Gum (CMG) are typically separated into different fractions for analysis. After removing the insoluble polymer (poly-β-myrcene), the extract is partitioned into an acidic fraction and a neutral fraction. nih.govmdpi.com this compound is a key constituent of the acidic fraction. mdpi.comwjgnet.comnih.govmdpi.com

The acidic fraction, which contains this compound, makes up approximately 38% of the total weight of the polymer-free resin, while the neutral fraction accounts for about 25-27%. mdpi.commdpi.com This distribution highlights that the majority of the characteristic triterpenoids of CMG, including this compound, are acidic in nature. mdpi.comwjgnet.com In one detailed separation, 1.0 gram of 24Z-isomasticadienonic acid was isolated from the acidic fraction, alongside 1.1 grams of its isomer, masticadienonic acid, demonstrating their quantitative significance within this fraction. nih.gov The neutral fraction, by contrast, contains different types of triterpenoids, such as triterpenic alcohols and aldehydes like tirucallol (B1683181) and dammaradienone. mdpi.comnih.gov

Fraction of CMG (polymer removed)Approximate % of Total WeightKey ComponentsReference(s)
Acidic Fraction~38%This compound , Masticadienonic acid, Oleanonic acid, Moronic acid mdpi.commdpi.comwjgnet.comnih.gov
Neutral Fraction~25-27%Tirucallol, Dammaradienone, Oleanonic aldehyde mdpi.commdpi.comnih.gov

Isolation, Purification, and Analytical Characterization Methodologies

Strategies for Extraction and Fractionation from Natural Sources

The initial step in isolating Isomasticadienonic acid involves extracting the triterpenoid-rich fraction from the crude natural resin and subsequently separating this extract into acidic and neutral components.

The primary source of this compound, mastic gum, contains a substantial amount of an insoluble polymer, poly-β-myrcene, which must be removed to facilitate further purification. google.comresearchgate.net The most common approach is a differential solvent extraction. The crude resin is first dissolved in a solvent system capable of solubilizing the triterpenoid (B12794562) fraction while leaving the polymer largely insoluble.

A widely used method involves dissolving the crude mastic gum in a polar organic solvent like ethyl acetate, followed by the addition of a less polar solvent such as methanol. researchgate.netnih.gov This process, often referred to as decantation, results in the precipitation of the poly-β-myrcene polymer. The remaining supernatant, known as the Total Mastic Extract Without Polymer (TMEWP), contains the desired mixture of triterpenoids, including this compound. google.comresearchgate.net In some protocols, ultrasonication with methanol is employed to efficiently extract the compounds from powdered mastic gum.

Table 1: Solvent Systems for Initial Extraction of Triterpenoids from Mastic Gum

Extraction StepSolvent SystemTargetOutcomeSource
Polymer RemovalEthyl Acetate and MethanolSoluble TriterpenoidsSeparation from insoluble poly-β-myrcene to yield TMEWP researchgate.netnih.gov
Direct ExtractionMethanol (with ultrasonication)Total Methanolic ExtractExtraction of marker compounds for quantification

This compound is a triterpenoic acid, and its carboxylic acid functional group allows for its separation from neutral triterpenoids through acid-base extraction. google.comnih.gov This is a critical step for enriching the fraction containing the target compound.

The TMEWP is typically dissolved in an organic solvent like diethyl ether and subjected to liquid-liquid extraction with an aqueous basic solution, such as 5% sodium carbonate (Na₂CO₃). nih.gov During this process, the acidic triterpenoids, including this compound, oleanonic acid, and moronic acid, are deprotonated and move into the aqueous basic phase. nih.gov The neutral components, such as tirucallol (B1683181) and dammaradienone, remain in the organic phase. nih.gov

Subsequently, the aqueous phase containing the acidic salts is acidified, typically with hydrochloric acid (HCl), to a low pH. nih.gov This protonates the triterpenoic acids, causing them to become insoluble in the aqueous solution. A final extraction with an organic solvent (e.g., diethyl ether) is then performed to recover the purified acidic fraction, which is now significantly enriched with this compound. google.comnih.gov

Advanced Chromatographic Separation Techniques for Isolation and Purification

Following extraction and initial fractionation, advanced chromatographic techniques are essential for the final isolation, purification, and quantification of this compound from the complex acidic fraction.

HPLC is a cornerstone technique for both the analysis and preparative isolation of this compound. google.com Reversed-phase HPLC is frequently used to resolve this compound from its isomer, masticadienonic acid, and other closely related triterpenic acids like oleanonic acid and moronic acid. researchgate.net Analytical HPLC methods coupled with detectors such as Photodiode Array (PDA) or Evaporative Light Scattering (ELSD) are employed for the identification and quantification of this compound in mastic gum extracts. researchgate.net For obtaining the pure compound in larger quantities, preparative HPLC is utilized. google.com

UHPLC, an evolution of HPLC offering higher resolution and faster analysis times, has been applied to develop and validate sensitive methods for quantifying this compound. thieme-connect.comthieme-connect.com When coupled with tandem mass spectrometry (UHPLC-MS/MS or UHPLC-tQ-MS), these methods are powerful enough for the direct quantification of the compound in complex biological matrices, such as human plasma, at low concentrations. thieme-connect.comthieme-connect.com

Table 2: HPLC/UHPLC Methods for this compound Analysis

TechniqueColumn TypeApplicationDetectorSource
HPLCC18 Reversed-PhaseQuantification of marker compounds in mastic gumPDA
Preparative HPLCACE-121-2530 (30x250 mm)Isolation of major constituents from acidic fractionNot Specified google.com
UHPLCNot SpecifiedPhytochemical investigation of mastic gumHigh-Resolution Mass Spectrometry (HRMS) thieme-connect.com
UHPLCNot SpecifiedQuantification in human plasmaTriple Quadrupole Mass Spectrometry (tQ-MS) thieme-connect.comthieme-connect.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for the qualitative and quantitative analysis of the triterpenoid profile of mastic gum's acidic fraction. nih.govgummastic.grnih.gov Due to the low volatility of triterpenic acids, a derivatization step is required prior to GC analysis. The carboxylic acid and hydroxyl groups are typically converted into more volatile esters and ethers. Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) derivatives. nih.gov

Following derivatization, the sample is analyzed by GC-MS. The separation on a capillary column allows for the resolution of various triterpenoids, and the mass spectrometer provides fragmentation patterns that aid in the identification of this compound and distinguish it from other components. gummastic.grnih.gov This method has been successfully used to identify a range of triterpenoid acids in the acidic fraction of mastic gum. gummastic.gr

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective and "green" alternative for the challenging separation of this compound from its structural isomer, masticadienonic acid. thieme-connect.comthieme-connect.com The isolation of these isomers in high purity is often difficult with conventional liquid chromatography. thieme-connect.comdntb.gov.ua

Preparative SFC, using supercritical carbon dioxide (CO₂) as the primary mobile phase and a co-solvent like methanol, has been successfully employed for this separation. thieme-connect.comthieme-connect.com The use of a chiral stationary phase in SFC has proven particularly effective, enabling the collection and isolation of the two isomers in high purity and sufficient quantities for further research. thieme-connect.comthieme-connect.com This technique offers advantages in terms of reduced organic solvent consumption and faster separation times compared to traditional preparative HPLC. mix-up.eu

Table 3: Chromatographic Techniques for this compound

TechniqueKey FeatureApplicationSource
GC-MS Requires derivatization (e.g., silylation)Analysis of the total triterpenoid acid profile nih.govgummastic.gr
SFC Uses supercritical CO₂; effective for isomersPreparative isolation of pure Isomasticadienonic and Masticadienonic acids thieme-connect.comthieme-connect.com

Chemical Synthesis and Derivatization Research

Chemo-selective Synthesis Routes for Isomasticadienonic Acid

The synthesis and isolation of pure this compound are foundational steps for further research. A key challenge lies in separating it from its isomer, masticadienonic acid (MNA), with which it co-exists in natural sources. nih.govmdpi.com Researchers have established methods that begin with the rapid isolation of MNA, which is then used as a starting material for the targeted synthesis of this compound isomers. nih.govmdpi.com

A significant achievement in the study of this compound is the controlled isomerization of the external double bond at position 24. nih.govmdpi.com The naturally predominant form is the 24Z isomer. Through specific catalytic procedures, it is possible to convert this into the 24E isomer. An acid-catalyzed procedure has been developed that yields both the 24Z and 24E isomers of this compound, allowing for the study of both compounds. nih.govmdpi.com This transformation is crucial as different isomers can exhibit distinct biological activities. For instance, the synthesized 24E-isomasticadienonic acid has demonstrated significant anti-inflammatory properties. nih.govmdpi.com

Both acid and base catalysis have been employed to transform the this compound scaffold, leading to novel structures. nih.govmdpi.com

Acid-Catalyzed Transformations : A high-yield, acid-catalyzed procedure is a cornerstone for producing isomers of this compound from masticadienonic acid. nih.govmdpi.com This method provides access to both the 24Z and 24E isomers, facilitating the exploration of their comparative bioactivities. nih.govmdpi.com Chiral Brønsted acids are known to be effective in activating olefinic double bonds for various chemical transformations, a principle that underlies such isomerization reactions. mpg.denih.gov

Basic Catalyzed Transformations : The use of basic conditions has been shown to induce more profound structural changes. A basic catalyzed isomerization of this compound resulted in the formation of two new compounds characterized by a contraction of the A-ring. nih.govmdpi.com This rearrangement creates entirely new molecular scaffolds, opening avenues for the design of novel triterpene analogs. nih.govmdpi.com

Catalyst TypeStarting MaterialKey TransformationProduct(s)Reference
AcidMasticadienonic AcidIsomerization24Z and 24E Isomers of this compound nih.govmdpi.com
BaseThis compoundIsomerization & RearrangementTwo Novel A-Ring Contracted Compounds nih.govmdpi.com

Design and Synthesis of Novel Scaffolds and Analogs

The modification of the this compound structure is a key strategy for developing new compounds with potentially enhanced or more specific biological activities. Research has focused on altering various parts of the molecule, including the core ring structure and peripheral functional groups. nih.govmdpi.com

A significant finding in the derivatization of this compound is the contraction of the A-ring. nih.govmdpi.com This transformation, achieved through a base-catalyzed isomerization process, converts the typical six-membered A-ring into a five-membered ring. ntu.ac.ukrsc.org Such reactions provide novel scaffolds that can be used as a foundation for designing new families of triterpene analogs. nih.govmdpi.com Ring contraction is a known strategy in organic synthesis to create structurally complex and strained carbocycles, which are often challenging to produce through other methods. ntu.ac.ukrsc.org

The introduction of hydroxyl groups and other functional moieties onto the this compound skeleton can significantly alter its chemical properties and biological effects. Research has led to the creation of a previously unreported hydroxylated analog, 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid, which has shown potent anti-inflammatory activity. nih.govmdpi.com Another simple modification involves the conversion of the carboxylic acid group into its corresponding methyl ester, such as 24Z-isomasticadienonic acid methyl ester, which has been identified in fractions of mastic resin. nih.gov

To enhance the therapeutic potential of triterpenoids, researchers have explored the synthesis of amide derivatives and peptide conjugates. The carboxylic acid group of this compound is a prime site for such modifications. The Ugi reaction has been successfully used to synthesize novel bis-amides from related triterpenoids, demonstrating the feasibility of this approach.

Conjugating fatty acids or triterpenoic acids to peptides is a strategy employed to improve pharmacokinetic properties or to target specific biological pathways. creative-peptides.compepdd.com This is typically achieved by forming a stable amide bond between the carboxyl group of the acid and an amino group on the peptide, often using coupling agents to facilitate the reaction. creative-peptides.com Similar work on other triterpenoids, such as moronic acid, has shown that conjugation with tripeptides can yield compounds with selective antimicrobial and antiviral effects. nih.gov This suggests that peptide conjugates of this compound could represent a promising area for future research.

Modification TypeReaction/MethodResulting StructurePurpose/SignificanceReference
Ring Modification Basic Catalyzed RearrangementA-Ring Contracted ScaffoldCreation of novel molecular frameworks for analog design nih.govmdpi.com
Functionalization Hydroxylation24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acidSynthesis of a novel anti-inflammatory compound nih.govmdpi.com
Conjugation Amide Bond FormationAmide derivatives and peptide conjugatesTo improve pharmacokinetic properties and explore new biological activities creative-peptides.comnih.gov

Investigation of Synthetic Intermediates and Reaction Pathways

The chemical synthesis and derivatization of this compound have been subjects of research, primarily focusing on isomerization and rearrangement reactions to generate novel analogues with potential biological activities. These investigations have provided insights into the reactivity of the this compound scaffold and have led to the formation of new triterpenoid (B12794562) derivatives. Key reaction pathways explored include acid-catalyzed isomerization and base-catalyzed rearrangements, which yield a variety of synthetic intermediates and final products.

Acid-Catalyzed Isomerization of 24Z-Masticadienonic Acid

A significant pathway to obtaining isomers of this compound involves the acid-catalyzed isomerization of 24Z-masticadienonic acid (MNA). This reaction has been shown to be a high-yield procedure for producing both the 24Z and 24E isomers of this compound (IMNA) nih.gov. The process typically involves treating MNA with a Lewis acid, such as boron tribromide (BBr₃), in an appropriate solvent like dichloromethane (B109758) (DCM) at controlled temperatures.

The reaction proceeds through the formation of a carbocation intermediate, which allows for the migration of the double bond from the C7-C8 position in MNA to the C8-C9 position, characteristic of the this compound skeleton. The stereochemistry of the side chain double bond can also be affected, leading to the formation of both the 24Z and 24E isomers of IMNA. The ratio of the isomers can be influenced by the reaction conditions, including the amount of Lewis acid used and the reaction time.

Reaction Conditions for the Synthesis of 24Z-Isomasticadienonic Acid from 24Z-Masticadienonic Acid

ParameterValue
Starting Material24Z-Masticadienonic acid (MNA)
ReagentBoron tribromide (BBr₃) (1.0 eq)
SolventDry Dichloromethane (DCM)
Temperature0 °C
Reaction Time15 minutes
Product24Z-Isomasticadienonic acid (IMNA)
Yield83%

Reaction Conditions for the Synthesis of 24E-Isomasticadienonic Acid from 24Z-Masticadienonic Acid

ParameterValue
Starting Material24Z-Masticadienonic acid (MNA)
ReagentBoron tribromide (BBr₃) (1.2 eq)
SolventDry Dichloromethane (DCM)
Temperature0 °C
Reaction Time40 minutes
Product24E-Isomasticadienonic acid
Yield35%

Base-Catalyzed Rearrangement of 24Z-Isomasticadienonic Acid

Further derivatization of this compound has been achieved through base-catalyzed rearrangements. Treatment of 24Z-isomasticadienonic acid with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent system like n-heptane and dimethyl sulfoxide (B87167) (DMSO), leads to the formation of novel compounds featuring a contracted A-ring mdpi.com. This reaction pathway opens avenues for creating new triterpenoid scaffolds.

The proposed mechanism for this transformation involves an initial oxidation of the A-ring, followed by a benzilic acid-type rearrangement. This rearrangement results in the contraction of the six-membered A-ring to a five-membered ring, with the concurrent formation of a new hydroxyl group and a carboxylic acid. One of the major products of this rearrangement has been identified as 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid nih.gov. The identification of this and other rearrangement products was confirmed through extensive spectroscopic analysis, including 1D and 2D NMR techniques.

Spectroscopic Data for Key Compounds in the Synthesis and Derivatization of this compound

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
24Z-Masticadienonic acid (MNA) Not explicitly provided in search results.Not explicitly provided in search results.[M-H]⁻ calcd. for C₃₀H₄₅O₃⁻: 453.3374, found: 453.3365 mdpi.com
24Z-Isomasticadienonic acid (IMNA) Not explicitly provided in search results.Not explicitly provided in search results.[M-H]⁻ calcd. for C₃₀H₄₅O₃⁻: 453.3374, found: 453.3411
24E-Isomasticadienonic acid Not explicitly provided in search results.Not explicitly provided in search results.[M-H]⁻ calcd. for C₃₀H₄₅O₃⁻: 453.3374, found: 453.3389
24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid 6.56 (proton at C-1) mdpi.com201.2 (C=O), 131.5 (C-9), 48.3 (C-5), 25.4 (C-19) mdpi.comNot explicitly provided in search results.

These synthetic and derivatization studies highlight the versatility of the this compound structure for generating a library of novel triterpenoids. The investigation of these reaction pathways and the characterization of the resulting intermediates and products are crucial for understanding the chemical properties of this class of compounds and for the development of new derivatives with potentially enhanced biological activities.

Molecular and Cellular Mechanisms of Action Pre Clinical Investigations

Enzyme Inhibition and Modulation Studies

Isomasticadienonic acid has been identified as a modulator of specific enzymatic activities, which underlies some of its potential therapeutic actions. Investigations have centered on its inhibitory effects on enzymes critical to glucocorticoid metabolism.

This compound is recognized as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol. nih.govnih.govnih.gov This inhibition is considered a key mechanism contributing to the observed antidiabetic and metabolic regulatory effects of compounds from Chios mastic gum. nih.govresearchgate.net Studies have shown that at low micromolar concentrations (2 µM), this compound can inhibit up to 50% of 11β-HSD1 enzyme activity. researchgate.netnih.gov

The mechanism of 11β-HSD1 inhibition by this compound has been explored through kinetic and in silico docking analyses. These studies suggest a competitive mode of inhibition.

Docking Analysis: Computational docking studies have revealed that this compound occupies the 11β-HSD1 binding site, thereby preventing the natural substrate from binding. nih.gov The analysis showed that the compound aligns well with the co-crystallized ligand carbenoxolone (B1668346) within the binding pocket. nih.gov Unlike some inhibitors, this compound does not form hydrogen bonds with the catalytic residues (Ser-Tyr-Lys triad) of the enzyme. nih.gov Instead, its inhibitory action stems from physically occupying the active site. nih.gov

Binding Interactions: The binding of this compound within the enzyme's active site is stabilized by specific molecular interactions. It is anchored through hydrophobic interactions and, notably, forms a hydrogen bond with the cofactor NADPH. nih.gov This interaction with the cofactor is a distinguishing feature of its binding mode compared to its isomer, masticadienonic acid, which binds to the backbone nitrogen of Leu217. nih.gov This evidence confirms that the compound directly competes with the natural substrate for the binding site. nih.gov

Table 1: Inhibition of 11β-HSD1 by this compound
ParameterFindingSource
Enzyme Target11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) nih.govnih.govnih.gov
Inhibitory ConcentrationInhibits up to 50% of enzyme activity at 2 µM researchgate.netnih.gov
MechanismCompetitive inhibition; occupies the natural substrate binding site nih.gov
Key Binding InteractionForms a hydrogen bond with the cofactor NADPH nih.gov

The therapeutic potential of 11β-HSD1 inhibitors is greatly enhanced by their selectivity for this enzyme over its isoenzyme, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Inhibition of 11β-HSD2 can lead to undesirable side effects. Studies have confirmed that this compound selectively inhibits 11β-HSD1 over 11β-HSD2 at low micromolar concentrations. nih.govnih.govnih.gov This selectivity is a critical characteristic, suggesting a more targeted and potentially safer pharmacological profile compared to non-selective inhibitors like glycyrrhetinic acid. nih.gov

Currently, there is no specific preclinical data available in the scientific literature detailing the direct modulatory or inhibitory effects of purified this compound on elastase and collagenase enzyme activities. While various triterpenoids and extracts from Pistacia lentiscus have been investigated for their effects on skin-related enzymes, studies focusing specifically on this compound are lacking.

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Activity

Receptor-Mediated Signaling Pathway Interactions

This compound can influence cellular signaling pathways, primarily through its modulation of enzyme activity that affects ligand availability for nuclear receptors.

This compound interferes with glucocorticoid receptor (GR) signaling. nih.govniscpr.res.in This interference is not caused by direct binding to the receptor but is a downstream consequence of its inhibition of 11β-HSD1. nih.govniscpr.res.in The GR is activated by binding to active glucocorticoids, such as cortisol. niscpr.res.in By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of inactive cortisone to active cortisol. nih.govniscpr.res.in This decrease in the local concentration of active cortisol leads to reduced activation of the glucocorticoid receptor, thereby interfering with the subsequent GR-mediated transcriptional regulation of target genes. nih.govniscpr.res.in This mechanism is proposed to contribute to the compound's regulatory effects on energy metabolism. niscpr.res.in

Table 2: Summary of Receptor-Mediated Signaling Interactions
PathwayMechanism of ActionObserved EffectSource
Glucocorticoid Receptor (GR) SignalingIndirect interference via inhibition of 11β-HSD1Reduced availability of active cortisol, leading to decreased GR activation nih.govniscpr.res.in

Intracellular Signaling Cascades Modulation

This compound has been implicated in the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses nih.govnih.gov. Studies on medium-polar fractions of Chios Mastiha, containing 24Z-isomasticadienonic acid methyl ester, demonstrated a suppression of TNFα-induced NF-κB transcriptional activation in HEK293 cells nih.gov. This suggests that components within the fraction, likely including this compound, interfere with the signaling cascade that leads to the activation of NF-κB nih.gov.

Further evidence comes from investigations into the anti-inflammatory activity of this compound isomers in RAW 264.7 macrophage cells nih.gov. Notably, 24E-isomasticadienonic acid was found to significantly reduce the mRNA expression levels of Nfkb1, a gene that is part of the NF-κB family nih.gov. The NF-κB pathway is typically activated by various stimuli, leading to the nuclear translocation of NF-κB dimers which then regulate the expression of target genes involved in inflammation and immune responses mdpi.comyoutube.com. The ability of this compound and its related compounds to suppress NF-κB activation and gene expression highlights its potential anti-inflammatory properties at the molecular level nih.govnih.gov.

Research has shown that specific fractions of Chios Mastiha, which are enriched with triterpenes such as 24Z-isomasticadienonic acid methyl ester, can induce the phosphorylation and subsequent activation of AMP-activated protein kinase (AMPK) nih.gov. AMPK acts as a major cellular energy sensor; it is activated when cellular ATP levels decrease, leading to the promotion of catabolic processes to restore energy balance nih.govmdpi.com.

In experiments using HEK293 cells, treatment with a medium-polar fraction containing this compound methyl ester led to an increase in the phosphorylation of the AMPKα subunit at the Threonine-172 residue, which is a key step for its activation nih.govnih.gov. This activation of AMPK suggests that this compound may play a role in modulating cellular energy homeostasis by influencing this critical signaling pathway nih.gov.

The protein levels of Phosphoenolpyruvate Carboxykinase (PEPCK), a key regulatory enzyme in gluconeogenesis, have been shown to be modulated by triterpene-rich fractions containing this compound nih.gov. Specifically, studies conducted on HEK293 cells demonstrated that apolar and medium-polar fractions of Mastiha, which are abundant in triterpenes like 24Z-isomasticadienonic acid methyl ester, caused a reduction in PEPCK protein levels nih.gov.

PEPCK catalyzes the initial, rate-limiting step in the conversion of non-carbohydrate precursors into glucose nih.govnih.gov. The observed reduction in PEPCK protein levels by these fractions points to a potential role for its constituent compounds, including this compound, in the regulation of glucose metabolism nih.gov. This modulation occurs in parallel with effects on other regulatory molecules, indicating a complex interplay in the control of cellular metabolic pathways nih.gov.

Structural Activity Relationship Sar Studies and Analog Development

Impact of Isomeric Forms on Biological Activity (e.g., 24Z vs. 24E)

Isomasticadienonic acid is a triterpenic acid found in the resin of Pistacia lentiscus var. Chia, commonly known as Chios Mastic Gum. mdpi.comnih.gov It exists as one of the major triterpenic acids in the gum, alongside masticadienonic acid. mdpi.com These two compounds are isomers, differing only in the position of a double bond within the triterpene scaffold: this compound has a double bond at C-8/C-9, while masticadienonic acid has it at C-7/C-8. mdpi.com

The stereochemistry of the side chain, specifically the geometry of the double bond at position 24, also plays a significant role in biological activity. The naturally occurring form is typically the 24Z isomer (24Z-isomasticadienonic acid). mdpi.comnih.gov However, studies involving the chemical transformation and isomerization of the external double bond have been conducted to evaluate different isomeric forms. mdpi.comnih.gov

Research has demonstrated that these isomeric variations lead to differences in biological efficacy.

Anti-inflammatory Activity : In a study on RAW 264.7 macrophage cells, the semi-synthetic 24E-isomasticadienonic acid was found to significantly reduce the mRNA expression levels of key inflammatory mediators such as Tnf, Il6, and Nfkb1. mdpi.comnih.gov This highlights the potent anti-inflammatory potential of the 24E isomer. mdpi.comnih.gov

Enzyme Inhibition : The inhibitory activity against the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) enzyme, a target in metabolic disease, also shows variance between isomers. This compound demonstrated selective inhibition of 11β-HSD1 over 11β-HSD2 with an IC₅₀ value of 1.94 µM, which was slightly more potent than its isomer, masticadienonic acid (IC₅₀ of 2.51 µM). researchgate.net Furthermore, a mixture of masticadienonic acid (MNA) and this compound (IMNA) exhibited the most potent inhibitory activity against the collagenase enzyme, with an IC₅₀ value of 31.07 μg/mL. mdpi.com

Table 1: Comparative Biological Activity of this compound Isomers

Compound/Isomer Target/Assay Activity (IC₅₀) Source
This compound 11β-HSD1 Inhibition 1.94 µM researchgate.net
Masticadienonic Acid 11β-HSD1 Inhibition 2.51 µM researchgate.net
Mixture of MNA and IMNA Collagenase Inhibition 31.07 µg/mL mdpi.com

Influence of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups on the this compound scaffold is a key strategy for developing analogs with improved pharmacological profiles. These modifications can alter the molecule's interaction with biological targets, thereby affecting its potency and selectivity.

Key modifications include:

A-ring Contraction : A basic catalyzed isomerization of this compound has been shown to induce a contraction of the A-ring in the triterpene structure. mdpi.comnih.gov This chemical transformation resulted in the formation of two new compounds, including 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid. mdpi.comnih.gov This novel analog, which had not been previously reported, demonstrated significant anti-inflammatory activity by reducing mRNA expression of Tnf, Il6, and Nfkb1. mdpi.comnih.gov

Esterification : The carboxylic acid functional group can be modified, for instance, through esterification. Phytochemical analysis of medium-polar fractions of mastic resin has identified 24Z-isomasticadienonic acid methyl ester as a constituent. nih.gov Fractions rich in this and other triterpenes have been shown to interfere with glucocorticoid receptor (GR) signaling, suggesting that modification at the carboxylic acid site can influence activity related to this pathway. nih.gov

These examples demonstrate that even subtle changes to the core structure of this compound can lead to significant shifts in biological activity, providing a basis for creating more effective and selective therapeutic agents.

Rational Design of New Triterpene Analogs Based on Structural Insights

The knowledge gained from SAR studies provides a foundation for the rational design of new triterpene analogs. By understanding which parts of the this compound molecule are crucial for its biological effects, scientists can design new compounds with desired characteristics.

Novel Scaffolds : The creation of analogs with a contracted A-ring, such as 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid, serves as a prime example of rational design. mdpi.comnih.gov This modification creates a novel molecular scaffold that can be further explored for the development of new anti-inflammatory agents. mdpi.comnih.gov The significant activity of this new compound validates the approach of manipulating the core ring structure. mdpi.comnih.gov

Binding Mode Analysis : Docking studies that predict how this compound binds to its targets, such as the 11β-HSD1 enzyme, offer further structural insights. researchgate.net It was proposed that this compound occupies the enzyme's binding site, forming a hydrogen bond with the cofactor NADPH and engaging in hydrophobic interactions. researchgate.net This binding orientation, which is comparable to that of the known inhibitor carbenoxolone (B1668346), suggests that this compound acts as a competitive inhibitor. researchgate.net Such insights into the specific molecular interactions are invaluable for designing new analogs that can bind more tightly or selectively to the target enzyme, potentially leading to increased potency. researchgate.net

This structure-based approach allows for the targeted development of triterpenoid (B12794562) compounds, moving beyond screening natural sources to the deliberate synthesis of molecules with optimized therapeutic properties.

Biosynthetic Pathways and Metabolic Transformations Research

Elucidation of Primary Biosynthetic Routes (e.g., Mevalonate (B85504) and MEP pathways)

The biosynthesis of all triterpenoids, including isomasticadienonic acid, originates from the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govnih.gov. Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids nih.govnih.govresearchgate.net.

The Mevalonate (MVA) pathway is primarily responsible for the synthesis of sesquiterpenoids and triterpenoids scielo.br. This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.govscielo.br. HMG-CoA is then converted to mevalonic acid, which, after a series of phosphorylation and decarboxylation reactions, yields IPP nih.gov.

The Methylerythritol Phosphate (MEP) pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate and also culminates in the production of IPP and DMAPP nih.govnih.gov. While the MEP pathway is crucial for the synthesis of other isoprenoids like monoterpenes and carotenoids, the MVA pathway is the principal route for triterpenoid (B12794562) biosynthesis in the cytoplasm, where the subsequent steps of squalene (B77637) and triterpene formation occur nih.govscielo.br.

IPP and DMAPP units are sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to produce the 30-carbon acyclic triterpene precursor, squalene nih.govresearchgate.net.

PathwayCellular LocationStarting MaterialsKey IntermediatesPrimary Products
Mevalonate (MVA) PathwayCytosolAcetyl-CoAHMG-CoA, Mevalonic AcidIPP, DMAPP (for triterpenoids)
Methylerythritol Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde 3-PhosphateDXP, MEP, HMBPPIPP, DMAPP (for other isoprenoids)

Position of this compound within the Tirucallane-Type Triterpene Biosynthesis

This compound is classified as a tirucallane-type tetracyclic triterpenoid nih.govresearchgate.net. The biosynthesis of this specific structural class is a downstream diversification of the general triterpenoid pathway.

The crucial branching point from sterol synthesis and the first step toward triterpene diversity is the cyclization of 2,3-oxidosqualene (B107256) nih.govresearchgate.net. Squalene is first oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase researchgate.netnih.gov. This epoxide is then cyclized by a specific class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC involved determines the initial carbon skeleton of the resulting triterpene nih.govresearchgate.net.

For tirucallane-type triterpenes, 2,3-oxidosqualene is proposed to be cyclized to the tirucallol (B1683181) cation, which then undergoes rearrangements and deprotonation to form the characteristic tirucallane (B1253836) skeleton. Following the formation of the basic tirucallane backbone, a series of post-cyclization modifications occur. These reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, introduce various functional groups (hydroxyl, keto) and double bonds to the skeleton. It is through these specific oxidation and isomerization steps that the precursor tirucallane triterpene is converted into this compound and its isomer, masticadienonic acid researchgate.net.

Simplified Biosynthetic Sequence: Acetyl-CoA → Mevalonate Pathway → IPP/DMAPP → Farnesyl Diphosphate → Squalene → 2,3-Oxidosqualene → Tirucallane Skeleton → This compound

Investigation of Metabolic Pathways in Biological Systems (e.g., in vivo animal metabolism)

Research into the metabolic fate of this compound in biological systems has primarily focused on its interactions with metabolic enzymes and its effects on metabolic pathways. Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of pure this compound are limited.

However, studies on complex mixtures containing this compound, such as Chios Mastic Gum, provide insights into its biological activities. In vivo and in silico studies have shown that this compound and its isomer can act as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) researchgate.netnih.gov. This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, a key glucocorticoid that influences glucose and lipid metabolism nih.gov. By inhibiting 11β-HSD1, this compound can modulate glucocorticoid signaling, which may contribute to observed hypoglycemic and anti-hyperlipidemic effects nih.gov.

A study involving a botanical formulation named RPh201, which primarily contains masticadienonic acid and this compound, was conducted in rats researchgate.net. The study demonstrated that the formulation had therapeutic effects in improving functional recovery after an ischemic stroke, indicating that the constituent compounds are absorbed and exert systemic biological effects researchgate.net. While this doesn't detail the specific metabolic transformations, it confirms bioavailability and activity in an in vivo model. The metabolism of other structurally related triterpenoids, such as ursolic acid, has been studied more extensively, showing effects on various metabolic pathways in animal models wikipedia.org.

Metabolic Target/PathwayObserved Effect of this compoundPotential OutcomeReference
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)Inhibition of enzyme activityReduced conversion of cortisone to cortisol, modulation of glucocorticoid signaling researchgate.netnih.gov
Glucose MetabolismContributes to hypoglycemic effectsPotential regulation of blood glucose levels nih.gov
Central Nervous SystemPromoted functional recovery after stroke (as part of RPh201)Neuroprotective/neuroregenerative effects researchgate.net

Stability and Degradation Pathways (e.g., thermal degradation)

Specific research on the thermal degradation pathways of pure this compound is not extensively documented in the available literature. The stability of triterpenoids can be influenced by factors such as temperature, pH, and the presence of catalysts. High temperatures can potentially lead to the destruction of the triterpenoid molecular structure researchgate.net. For some triterpene glycosides, stability has been shown to be robust under various temperature and humidity conditions, whereas related polyphenols are more sensitive nih.gov.

However, the chemical reactivity and stability of this compound under specific chemical conditions have been explored. A study demonstrated that under acid-catalyzed conditions, it is possible to achieve a high-yield isomerization of the external double bond, converting 24Z-masticadienonic acid into isomers of this compound nih.govmdpi.com. Furthermore, basic catalyzed isomerization of 24Z-isomasticadienonic acid was shown to induce a contraction of the A-ring of the triterpene scaffold, leading to the formation of novel compounds nih.govmdpi.com. These studies highlight that while stable under normal conditions, the structure of this compound can be intentionally modified or degraded under specific acidic or basic environments, providing pathways to novel semi-synthetic analogues.

Advanced Spectroscopic and Chromatographic Analytical Techniques for Research

Development and Validation of Quantitative Analytical Methods for Research Matrices

Quantitative analysis of isomasticadienonic acid, particularly in biological samples, is crucial for understanding its pharmacokinetic profile and biological activity. This requires the development and rigorous validation of sensitive and reliable analytical methods.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UHPLC-tQ-MS) stands as a premier technique for the quantification of this compound in biofluids like human plasma. nih.gov The biological properties of mastic gum are largely attributed to its major triterpenes, notably this compound and its isomer, masticadienonic acid. nih.gov Due to challenges in isolating these compounds in high purity and their lack of commercial availability, a robust analytical method is essential for pharmacological studies. nih.gov

A UHPLC-MS/MS method has been specifically developed and validated for the direct quantification of these triterpenoids in human plasma, demonstrating fitness for purpose in clinical research settings. nih.gov The validation process for such methods typically ensures specificity, linearity, limit of quantification (LOQ), accuracy, and precision, allowing for reliable measurements in the low ng/mL concentration range. nih.gov The UHPLC-MS/MS technique offers high sensitivity and specificity, making it suitable for the simultaneous determination of multiple analytes, even isomers, in complex matrices. mdpi.com

Table 1: Typical Validation Parameters for a UHPLC-MS/MS Bioanalytical Method

ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comSignal-to-noise ratio ≥ 10; precision and accuracy within ±20%
AccuracyThe closeness of test results to the true value. mdpi.com Assessed by recovery studies.Within ±15% of the nominal value (±20% at LOQ)
Precision (Intra- & Inter-day)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.comRelative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.govNo significant interfering peaks at the retention time of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the chemical profiling of complex natural product extracts containing this compound. It allows for a rapid and efficient separation of compounds, providing a chemical fingerprint of the sample. For the analysis of mastic gum, HPTLC methods have been developed to compare the profiles of fresh and aged resin samples. psecommunity.org

The development of a suitable HPTLC method involves testing various solvent systems to achieve optimal separation and resolution. For instance, a mobile phase of dichloromethane (B109758)/methanol (98:2) has been found effective for profiling mastic resin. psecommunity.org The resulting chromatograms, visualized under different lighting conditions (e.g., UV 254 nm and 366 nm), can reveal qualitative and quantitative differences between samples, aiding in quality control and stability studies. psecommunity.org The combination of different mobile phases can widen the polarity range and enable a more comprehensive profiling of the extract's constituents. mdpi.com

Application of Advanced Detection and Ionization Techniques

For unambiguous structural confirmation and enhanced sensitivity, researchers employ high-resolution mass spectrometry and advanced ionization techniques.

Liquid chromatography coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) is a powerful technique for the qualitative characterization of this compound. researchgate.netresearchgate.net Analysis of mastic gum extract by UPLC-ESI-HRMS operating in negative ion mode can clearly demonstrate the presence of this compound (IMNA) alongside its isomer masticadienonic acid (MNA) and other triterpenic acids like oleanonic and moronic acid. researchgate.net HRMS provides high mass accuracy, which is crucial for determining the elemental composition of the molecule and confirming its identity in a complex mixture.

Gas chromatography coupled to quadrupole time-of-flight mass spectrometry (GC-QToF-MS) has been applied for the first time for the in-depth characterization of mastic resin. nih.gov This technique offers higher sensitivity and greater structural elucidation power compared to conventional single quadrupole GC-MS systems. nih.gov The high mass resolution and accuracy of QToF-MS are instrumental in distinguishing between closely related triterpenoids. Studies have shown that upon heating, a slight progressive reduction in the relative abundance of masticadienonic and isomasticadienonic acids can be observed, highlighting the utility of GC-QToF-MS in stability and degradation studies. nih.gov

Advanced GC-QToF-MS systems allow for the use of soft ionization techniques, such as low-energy electron ionization (low EI). nih.gov In the analysis of triterpenoids like this compound, standard electron ionization (70 eV) can cause extensive fragmentation, sometimes resulting in a weak or absent molecular ion peak. Low EI reduces the energy of the electron beam, leading to less fragmentation and a significant enhancement in the relative abundance of the molecular ion and other high-mass ions. nih.gov This is particularly valuable for confirming the molecular weight of the derivatized triterpenoid (B12794562). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) capabilities are used to perform collision-induced dissociation (CID) on selected precursor ions. nih.gov By fragmenting the molecular ion of a compound like this compound and analyzing the resulting product ions, researchers can elucidate its fragmentation pathways. nih.govuab.edu This provides detailed structural information and helps to differentiate it from its isomers. While the main fragmentation pathways in CID may be similar to those in standard EI, differences in the relative abundances of fragment ions can provide additional structural insights. nih.gov

Analytical Challenges in Complex Natural Product Matrices

This compound is a principal triterpenoid constituent of the resin from Pistacia lentiscus L. var. chia, commonly known as mastic gum nih.govresearchgate.net. This natural resin is a highly complex matrix, which presents considerable analytical hurdles. The resin's composition includes a sticky polymeric fraction, primarily cis-1,4-poly-β-myrcene, and a diverse mixture of other triterpenoids nih.govrsc.org. These compounds, such as masticadienonic acid, oleanolic acid, moronic acid, and oleanonic acid, often have similar chemical structures and physicochemical properties, complicating the isolation and analysis of this compound nih.govkoreascience.kr.

The comprehensive detection and identification of specific active ingredients within such intricate mixtures is a crucial challenge for analytical chemistry nih.govmdpi.com. The presence of numerous structurally related compounds requires analytical methods with high resolving power and specificity to differentiate the target analyte from the matrix background.

Co-elution Issues of Isomers

A significant challenge in the chromatographic analysis of this compound is its co-elution with its structural isomer, masticadienonic acid thieme-connect.comsemanticscholar.org. Isomers possess identical molecular weights and often exhibit very similar polarities and chromatographic behaviors, leading to overlapping or completely fused peaks in a chromatogram. This issue is prevalent in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The separation of isomeric forms can be notoriously difficult. For instance, studies on other structurally related compounds, like urolithin glucuronides, have shown that separation using conventional reversed-phase liquid chromatography is not always feasible, with isomers eluting as a single chromatographic peak nih.gov. The isolation of this compound and masticadienonic acid from their natural source is likewise described as a challenging task due to their structural similarities thieme-connect.com. Without adequate chromatographic resolution, accurate quantification of the individual isomers is compromised. Achieving baseline separation is critical for reliable analysis and is often the primary goal of chromatographic method development.

Table 1: Structural Isomers in Pistacia lentiscus Resin This table illustrates the key isomeric pair that presents co-elution challenges.

Compound NameMolecular FormulaNote
This compoundC₃₀H₄₆O₃Triterpenoid isomer
Masticadienonic acidC₃₀H₄₆O₃Triterpenoid isomer

Method Specificity and Sensitivity Considerations

Developing analytical methods for this compound requires careful consideration of specificity and sensitivity to ensure the data is reliable and accurate, especially for pharmacokinetic studies or detailed phytochemical profiling thieme-connect.comipindexing.com.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, including its isomers, impurities, or matrix components usp.org. The co-elution of this compound and masticadienonic acid directly threatens method specificity. To overcome incomplete chromatographic separation, hyphenated techniques like tandem mass spectrometry (MS/MS) are often employed. By using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, it is possible to differentiate and quantify the isomers even if they are not fully separated by chromatography rsc.org. One study successfully developed a UHPLC-tQ-MS method using a pseudo-MRM transition (453.4 > 453.4) for the direct quantification of both isomers in human plasma, demonstrating a high degree of specificity thieme-connect.com.

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) ipindexing.com. High sensitivity is paramount when analyzing biological samples, such as human plasma, where analyte concentrations can be extremely low (in the ng/mL range) thieme-connect.com. The development of a UHPLC-MS method for this compound and its isomer in human plasma highlights the need for and achievement of high sensitivity, allowing for their quantification at levels suitable for clinical and pharmacological research thieme-connect.com.

Table 2: Example Validation Parameters for UHPLC-MS Quantification of Triterpenic Acids This table presents key performance characteristics from a validated method for quantifying this compound (IMNA) and Masticadienonic acid (MNA) in human plasma, demonstrating the high sensitivity and accuracy required. thieme-connect.com

ParameterThis compound (IMNA)Masticadienonic Acid (MNA)
Linearity Range 20 - 500 ng/mL20 - 500 ng/mL
Limit of Quantitation (LOQ) 20 ng/mL20 ng/mL
Accuracy (at 100 ng/mL) 100.09% to 106.40% recovery99.43% to 100.56% recovery
Precision (RSD at 100 ng/mL) 1.16% to 5.73%1.58% to 4.99%

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Academic research has successfully identified isomasticadienonic acid as a potent bioactive molecule with distinct therapeutic potential. A primary contribution has been the elucidation of its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). researchgate.netresearchgate.net This inhibition is significant as 11β-HSD1 is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its modulation is a target for managing metabolic disorders. nih.gov Studies have shown that this compound can inhibit up to 50% of 11β-HSD1 activity at low micromolar concentrations (2 µM), suggesting a potential contribution to the antidiabetic effects observed with Chios Mastic Gum. researchgate.netresearchgate.net Furthermore, along with its isomer, masticadienonic acid, it has demonstrated significant anti-inflammatory properties. mdpi.combohrium.com

Despite these promising findings, a significant research gap exists due to the challenges in isolating pure this compound. mdpi.combohrium.com Its structural similarity to other triterpenic acids in mastic gum makes separation difficult, which has historically limited the amount of detailed pharmacological data available. mdpi.com This complexity underscores a notable gap in the literature regarding the comprehensive biological evaluation of individual isolated components of the resin. nih.gov

Key FindingBiological ActivityResearch Status
Inhibition of 11β-HSD1Potential AntidiabeticInvestigated in vitro researchgate.netresearchgate.netnih.gov
Anti-inflammatory EffectsReduction of inflammatory markersDemonstrated in cell models mdpi.combohrium.com
Isolation and PurificationMethodological ChallengeA known bottleneck for further research mdpi.comnih.gov

Prospective Avenues for Structural Modification and Analog Exploration

The structural scaffold of this compound presents a fertile ground for medicinal chemistry and the development of novel therapeutic agents. Recent research has focused on the chemical transformation of this natural product to create semi-synthetic analogs with potentially enhanced or novel biological activities. mdpi.com

Prospective avenues for exploration include:

Isomerization: The isomerization of the external double bond has been explored, leading to the synthesis of the 24E isomer of this compound. This analog has shown significant anti-inflammatory activity. mdpi.combohrium.com

A-Ring Contraction: Basic catalyzed isomerization has been shown to induce a contraction of the A-ring in the triterpene scaffold. This has resulted in the formation of new compounds that could serve as novel backbones for the design of new analogs. mdpi.combohrium.com

Derivatization: The synthesis of derivatives, such as methyl esters, has been utilized for the identification and separation of this compound. nih.gov Further derivatization could be explored to improve pharmacokinetic properties or target specificity.

One notable semi-synthetic analog, 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid, a previously unreported compound derived from this compound, has demonstrated significant anti-inflammatory effects by reducing mRNA expression of key inflammatory mediators. mdpi.combohrium.com These findings highlight the potential of using this compound as a starting point for generating a library of novel compounds for drug discovery. semanticscholar.org

Emerging Areas in Mechanistic Investigations

Understanding the precise molecular mechanisms by which this compound exerts its effects is a burgeoning area of research. Current investigations are moving beyond simple activity screening to detailed mechanistic studies.

Enzyme Inhibition Kinetics: While its inhibitory effect on 11β-HSD1 is established, detailed kinetic studies could further elucidate the nature of this inhibition (e.g., competitive, non-competitive). Molecular docking studies have provided initial insights, suggesting that this compound occupies the enzyme's binding site and forms a hydrogen bond with the cofactor NADPH, thereby preventing the natural substrate from binding. researchgate.netresearchgate.net

Inflammatory Signaling Pathways: The anti-inflammatory action has been linked to the downregulation of messenger RNA (mRNA) levels for tumor necrosis factor (Tnf), interleukin-6 (Il6), and nuclear factor kappa B subunit 1 (Nfkb1) in macrophage cell lines. mdpi.combohrium.com Future research could delve deeper into the upstream signaling events and transcription factors modulated by this compound.

Glucocorticoid Receptor Interaction: There is a proposed interference with glucocorticoid receptor signaling, which could occur in parallel with the inhibition of 11β-HSD1. nih.gov Exploring the direct or indirect interactions with the glucocorticoid receptor could reveal novel aspects of its mechanism of action.

Applications in Pre-clinical Drug Discovery and Natural Product Development

The unique biological profile of this compound positions it as a promising candidate in preclinical drug discovery and the broader field of natural product development. mdpi.com

Q & A

Q. How is isomasticadienonic acid identified and characterized in natural sources?

this compound (IMNA) is typically isolated from the oleoresin of Pistacia lentiscus (mastic gum) using chromatographic techniques like HPLC or GC-MS. Structural elucidation involves NMR spectroscopy and mass spectrometry to confirm its Δ12-oleanene triterpene skeleton. Key markers include its molecular ion peak ([M+H]+ at m/z 469.3) and characteristic NMR signals for hydroxyl and ketone groups .

Q. What are the primary biological activities of this compound in vitro?

IMNA exhibits potent inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme linked to glucocorticoid metabolism and metabolic disorders. In enzyme activity assays, IMNA demonstrated an IC50 of 1.94 µM, comparable to the reference inhibitor carbenoxolone. This activity is attributed to competitive binding via hydrophobic interactions and hydrogen bonding with Leu217 and NADPH in the enzyme's active site .

Q. What methodologies are used to assess the pharmacokinetics of this compound?

Pharmacokinetic studies employ HPLC-MS² to quantify IMNA in plasma and urine. For example, human trials showed a time to maximum concentration (Tmax) of 2–4 hours post-administration. Researchers use crossover study designs with standardized dosing (e.g., 5 mg/kg) and control for dietary confounders to ensure reproducibility .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its 11β-HSD1 inhibitory selectivity?

Computational docking studies (e.g., using AutoDock Vina) reveal that IMNA's C-3 hydroxyl and C-24 ketone groups are critical for binding. Advanced strategies include synthesizing analogs with fluorinated side chains to improve hydrophobic interactions or introducing sulfonate groups to enhance solubility without disrupting hydrogen bonding. Comparative analyses with masticadienonic acid (IC50 = 2.51 µM) highlight the importance of stereochemistry at C-17 for potency .

Q. How should researchers address contradictions in reported IC50 values across studies?

Discrepancies may arise from assay conditions (e.g., enzyme source, cofactor concentration). A meta-analysis approach (PRISMA guidelines) is recommended:

  • Standardize protocols using recombinant human 11β-HSD1 and NADPH (100 µM).
  • Validate results with dose-response curves (≥6 concentrations) and positive controls (e.g., glycyrrhetinic acid).
  • Use mixed-effects models to account for inter-study variability .

Q. What experimental designs are optimal for evaluating this compound's antioxidant effects in vivo?

Randomized controlled trials (RCTs) in diabetic models should measure oxidative stress markers (e.g., plasma malondialdehyde, glutathione peroxidase activity) alongside glucose tolerance tests. To minimize bias:

  • Use double-blinding for treatment groups.
  • Include a washout period in crossover designs.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Methodological Guidance

  • Reproducibility in Enzyme Assays : Document NADPH concentration, incubation time, and temperature in detail (per ). Report raw data and statistical parameters (mean ± SEM, n ≥ 3) .
  • Clinical Trial Design : Follow CONSORT guidelines for human studies, including ethical approval (e.g., IRB protocols) and adverse event reporting .
  • Data Contradiction Analysis : Use systematic review tools like ROBINS-I to assess bias risk in conflicting studies .

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Isomasticadienonic acid

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